molecular formula C17H25NO4S B054676 tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine CAS No. 117345-97-8

tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine

Cat. No. B054676
CAS RN: 117345-97-8
M. Wt: 339.5 g/mol
InChI Key: OVCHOQCIFPQYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butoxycarbonylalanyl-psi-thiomethylene-phenylalanine, commonly known as Boc-psi[CH2S]Phe-OH, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of Boc-psi[CH2S]Phe-OH is not fully understood. However, it is believed to inhibit enzyme activity by binding to the active site of the enzyme. The psi[CH2S] modification is thought to increase the peptide's stability and enhance its binding affinity to the enzyme.
Biochemical and Physiological Effects
Boc-psi[CH2S]Phe-OH has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Boc-psi[CH2S]Phe-OH has also been shown to have anti-inflammatory properties and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of Boc-psi[CH2S]Phe-OH is its stability, which makes it suitable for use in lab experiments. It can be easily synthesized using solid-phase peptide synthesis and purified by HPLC. However, one limitation of Boc-psi[CH2S]Phe-OH is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on Boc-psi[CH2S]Phe-OH. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is the development of new antibiotics based on Boc-psi[CH2S]Phe-OH. Finally, the mechanism of action of Boc-psi[CH2S]Phe-OH needs to be further elucidated to fully understand its potential applications.
Conclusion
In conclusion, Boc-psi[CH2S]Phe-OH is a synthetic peptide that has shown promising potential in drug development. Its stability, inhibitory activity, and antimicrobial properties make it a promising candidate for further research. While there are still many unanswered questions regarding its mechanism of action and potential applications, Boc-psi[CH2S]Phe-OH is a promising area of research that could lead to the development of new therapies for cancer and infectious diseases.

Synthesis Methods

Boc-psi[CH2S]Phe-OH is synthesized using solid-phase peptide synthesis. The process involves coupling the Boc-protected amino acid onto a solid resin support, followed by deprotection of the Boc group. The psi[CH2S] modification is introduced using a specially designed thiomethylene building block. The final product is obtained through cleavage from the resin support and purification by high-performance liquid chromatography (HPLC).

Scientific Research Applications

Boc-psi[CH2S]Phe-OH has been extensively studied for its potential applications in drug development. It has been shown to exhibit inhibitory activity against several enzymes, including cathepsin B, which is involved in cancer progression. Boc-psi[CH2S]Phe-OH has also been found to have antimicrobial properties, making it a promising candidate for the development of new antibiotics.

properties

CAS RN

117345-97-8

Product Name

tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine

Molecular Formula

C17H25NO4S

Molecular Weight

339.5 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid

InChI

InChI=1S/C17H25NO4S/c1-12(18-16(21)22-17(2,3)4)11-23-14(15(19)20)10-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

OVCHOQCIFPQYAN-UHFFFAOYSA-N

SMILES

CC(CSC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CSC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

synonyms

Boc-Ala-psi(CH2S)-Phe-OH
Boc-Ala-thiomethylene-Phe-OH
tert-butoxycarbonylalanyl-psi-thiomethylene-phenylalanine

Origin of Product

United States

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